N-(4-iodophenyl)-2-methyl-3-nitrobenzamide
CAS No.: 329941-33-5
Cat. No.: VC11464227
Molecular Formula: C14H11IN2O3
Molecular Weight: 382.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329941-33-5 |
|---|---|
| Molecular Formula | C14H11IN2O3 |
| Molecular Weight | 382.15 g/mol |
| IUPAC Name | N-(4-iodophenyl)-2-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C14H11IN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18) |
| Standard InChI Key | OQYMTQKQOFSTQB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I |
| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I |
Introduction
N-(4-iodophenyl)-2-methyl-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is characterized by its molecular formula, C14H11IN2O3, and molecular weight of approximately 382.16 g/mol, similar to other iodinated benzamides . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Key Characteristics:
-
Molecular Formula: C14H11IN2O3
-
Molecular Weight: Approximately 382.16 g/mol
-
Supplier: Sigma-Aldrich
Synthesis and Applications
The synthesis of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 4-iodoaniline with a suitable benzoyl chloride derivative in the presence of a base. This compound may be used in various applications, including pharmaceutical research and organic synthesis, due to its unique chemical properties.
Synthesis Overview:
-
Starting Materials: 4-iodoaniline, 2-methyl-3-nitrobenzoyl chloride
-
Reaction Conditions: Base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane)
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume